molecular formula C5H10Si B14470068 1,1-Dimethyl-1,2-dihydrosilete CAS No. 66222-35-3

1,1-Dimethyl-1,2-dihydrosilete

Cat. No.: B14470068
CAS No.: 66222-35-3
M. Wt: 98.22 g/mol
InChI Key: IDNDQZDRGMMBQC-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2-dihydrosilete is a silicon-containing organic compound It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,2-dihydrosilete typically involves the reaction of dimethylchlorosilane with a suitable reducing agent. One common method is the reduction of dimethylchlorosilane using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:

(CH3)2SiCl2+LiAlH4(CH3)2SiH2+LiCl+AlCl3\text{(CH3)2SiCl2} + \text{LiAlH4} \rightarrow \text{(CH3)2SiH2} + \text{LiCl} + \text{AlCl3} (CH3)2SiCl2+LiAlH4→(CH3)2SiH2+LiCl+AlCl3

This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine, using reagents like chlorine gas (Cl2) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as platinum or palladium.

    Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst, such as iron (Fe).

Major Products Formed

    Oxidation: Silanols (e.g., (CH3)2Si(OH)2) or siloxanes (e.g., (CH3)2SiO).

    Reduction: Silanes with different substituents (e.g., (CH3)2SiH2).

    Substitution: Halogenated silanes (e.g., (CH3)2SiCl2).

Scientific Research Applications

1,1-Dimethyl-1,2-dihydrosilete has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in medical imaging and diagnostics, particularly in the development of contrast agents for magnetic resonance imaging (MRI).

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2-dihydrosilete involves its interaction with various molecular targets and pathways. In biological systems, the compound can form stable complexes with proteins and nucleic acids, potentially affecting their structure and function. The silicon atom in the compound can also participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethylsilane: Similar to 1,1-Dimethyl-1,2-dihydrosilete but lacks the additional hydrogen atom on the silicon.

    Trimethylsilane: Contains three methyl groups attached to the silicon atom, making it more hydrophobic.

    Tetramethylsilane: Contains four methyl groups attached to the silicon atom, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.

Uniqueness

This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its excellent thermal and chemical stability make it a valuable compound in various fields of research and industry.

Properties

CAS No.

66222-35-3

Molecular Formula

C5H10Si

Molecular Weight

98.22 g/mol

IUPAC Name

1,1-dimethyl-2H-silete

InChI

InChI=1S/C5H10Si/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3

InChI Key

IDNDQZDRGMMBQC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC=C1)C

Origin of Product

United States

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